Fmoc-Har(Pmc)-OH

Catalog No.
S14173716
CAS No.
M.F
C36H44N4O7S
M. Wt
676.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Har(Pmc)-OH

Product Name

Fmoc-Har(Pmc)-OH

IUPAC Name

6-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid

Molecular Formula

C36H44N4O7S

Molecular Weight

676.8 g/mol

InChI

InChI=1S/C36H44N4O7S/c1-21-22(2)32(23(3)24-17-18-36(4,5)47-31(21)24)48(44,45)40-34(37)38-19-11-10-16-30(33(41)42)39-35(43)46-20-29-27-14-8-6-12-25(27)26-13-7-9-15-28(26)29/h6-9,12-15,29-30H,10-11,16-20H2,1-5H3,(H,39,43)(H,41,42)(H3,37,38,40)

InChI Key

ZZSYLAIWMWFQRW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C

Fmoc-Har(Pmc)-OH is a specialized amino acid derivative used primarily in peptide synthesis. It features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly utilized to protect the amino group during the synthesis of peptides. The compound contains homoarginine (Har) as its core structure, which is modified with a Pmc (2,2,5,5-tetramethyl-1-pyrrolidinyl) group. This modification enhances the compound's stability and solubility, making it a valuable building block in the synthesis of bioactive peptides.

The reactivity of Fmoc-Har(Pmc)-OH primarily involves its amino and carboxylic acid functional groups. It can undergo various reactions typical for amino acids:

  • Peptide Bond Formation: Fmoc-Har(Pmc)-OH can react with other amino acids or peptide fragments to form peptide bonds through standard coupling reactions, often utilizing coupling reagents such as diisopropylcarbodiimide (DIC) or N-hydroxybenzotriazole (HOBt) in polar aprotic solvents like dimethylformamide or N-methylpyrrolidone .
  • Fmoc Deprotection: The Fmoc group can be removed under basic conditions (e.g., using piperidine), allowing for the subsequent reactions of the free amino group .

Research indicates that Fmoc-Har(Pmc)-OH and its derivatives exhibit significant biological activities, particularly in inhibiting interactions within signaling pathways. For instance, compounds derived from Fmoc-Har have been shown to inhibit the interaction between neuropilin-1 and vascular endothelial growth factor, which is crucial in angiogenesis and tumor growth . This suggests potential applications in cancer therapy and other diseases where angiogenesis plays a pivotal role.

The synthesis of Fmoc-Har(Pmc)-OH typically follows solid-phase peptide synthesis techniques. Key steps include:

  • Loading on Resin: The initial amino acid is attached to a solid support resin.
  • Fmoc Protection: The amino group is protected with the Fmoc group.
  • Coupling Steps: Subsequent amino acids are added through coupling reactions.
  • Deprotection: The Fmoc group is removed to expose the free amino group for further reactions .

Alternative methods may involve solution-phase synthesis or microwave-assisted techniques to enhance efficiency and yield.

Fmoc-Har(Pmc)-OH finds applications in:

  • Peptide Synthesis: As a building block for synthesizing complex peptides with specific biological activities.
  • Drug Development: Its derivatives are explored for therapeutic applications in oncology and other fields due to their ability to modulate protein interactions.
  • Bioconjugation: Used in creating conjugates for drug delivery systems or diagnostic tools.

Studies have demonstrated that Fmoc-Har(Pmc)-OH derivatives interact with various biological targets, particularly proteins involved in cellular signaling pathways. Molecular dynamics simulations suggest that these compounds can adopt multiple binding poses when interacting with neuropilin-1, indicating their potential for high-affinity binding . These interactions are critical for understanding their mechanisms of action and optimizing their therapeutic efficacy.

Several compounds share structural similarities with Fmoc-Har(Pmc)-OH. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Attributes
Fmoc-ArginineContains guanidino groupStronger basicity and different binding profile
Fmoc-LysineContains an amine side chainMore versatile in forming hydrogen bonds
Fmoc-CitrullineContains a ureido groupDifferent reactivity due to lack of guanidino
Fmoc-HomoarginineSimilar backbone but lacks Pmc modificationLess stability compared to Pmc-modified variants

Fmoc-Har(Pmc)-OH stands out due to its unique combination of properties imparted by both the homoarginine structure and the Pmc modification, enhancing its stability and solubility while retaining biological activity.

The journey toward Fmoc-Har(Pmc)-OH began with the recognition of arginine’s challenging guanidinium group in peptide synthesis. Early protecting groups, such as nitro (NO₂) and tosyl (Ts), required harsh cleavage conditions that often degraded sensitive peptides. The 1980s saw the introduction of sulfonyl-based groups like 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) and Pmc, which balanced stability during synthesis with milder acidolytic removal.

Homoarginine, a non-proteinogenic amino acid with an additional methylene group in its side chain, emerged as a valuable arginine analog. Its incorporation into peptides demanded tailored protection strategies. The Pmc group, with its electron-rich sulfonyl moiety, proved ideal for shielding homoarginine’s guanidinium group while allowing cleavage under trifluoroacetic acid (TFA) conditions. The synergy between Fmoc’s orthogonality and Pmc’s acid lability positioned Fmoc-Har(Pmc)-OH as a cornerstone in SPPS.

Table 1: Evolution of Guanidinium Protecting Groups

Protecting GroupCleavage ConditionsStability During SynthesisKey Advantages
Nitro (NO₂)H₂/PdLowEarly adoption
Tosyl (Ts)HF/AnisoleModerateImproved stability
PmcTFAHighMild cleavage, compatibility with Fmoc
PbfTFAHighEnhanced acid lability
MISTFAModerateRapid cleavage, reduced side reactions

The shift to Pmc reflected broader trends in peptide chemistry toward minimizing side reactions and improving yield. For instance, the 2004 synthesis of β-peptides using Fmoc-protected β³-homoarginine demonstrated Pmc’s utility in stabilizing electrostatic interactions within non-natural helices.

Orthogonal Protecting Group Concepts in Peptide Chemistry

The concept of orthogonal protection represents a fundamental principle in modern peptide synthesis, wherein protecting groups can be removed selectively under different chemical conditions without affecting other protective functionalities present in the molecule [1] [2]. This strategy enables the controlled and sequential manipulation of functional groups during complex synthetic procedures, providing synthetic chemists with unprecedented control over molecular assembly processes.

The theoretical foundation of orthogonality was formally established by Barany and Merrifield in 1977, who defined orthogonal protecting groups as classes of protective functionalities that are removed by differing chemical mechanisms [1] [2]. This definition ensures that these groups can be removed in any desired order while preserving the integrity of other protective groups present in the same molecular framework. The orthogonal protection scheme fundamentally allows for milder overall reaction conditions and facilitates the synthesis of partially protected peptides with enhanced structural complexity [1].

In the context of 9-fluorenylmethoxycarbonyl-Homoarginine(2,2,5,7,8-pentamethylchroman-6-sulfonyl)-OH, the orthogonal protection strategy becomes particularly significant due to the presence of multiple reactive functionalities that require selective protection and deprotection during peptide assembly [3] [4]. The compound exemplifies the sophisticated application of orthogonal protection principles, combining base-labile and acid-labile protecting groups in a single molecular entity.

9-fluorenylmethoxycarbonyl/tert-butyl Orthogonality and Its Impact on Synthetic Design

The 9-fluorenylmethoxycarbonyl/tert-butyl protecting group combination represents the most widely utilized truly orthogonal system in contemporary solid-phase peptide synthesis [1] [5]. This combination demonstrates perfect orthogonality because the 9-fluorenylmethoxycarbonyl group can be removed selectively under basic conditions using piperidine, while tert-butyl-based protecting groups remain intact under these conditions and are subsequently removed under acidic conditions using trifluoroacetic acid [5] [6].

The mechanistic basis of 9-fluorenylmethoxycarbonyl deprotection involves base-catalyzed beta-elimination, where piperidine abstracts the relatively acidic proton from the fluorenyl ring system [7] [8]. This process results in the formation of dibenzofulvene, carbon dioxide, and the desired free amine through a cascade elimination mechanism [8] [9]. The reaction proceeds efficiently at room temperature and typically requires only brief exposure to the deprotection conditions, making it highly suitable for automated synthesis protocols [9].

Conversely, tert-butyl ester deprotection occurs through acid-catalyzed cleavage, where protonation of the carbonyl oxygen facilitates the departure of the tert-butyl cation [6] [10]. The resulting carbocation either undergoes elimination to form isobutylene gas or is trapped by suitable scavengers present in the cleavage cocktail [10]. This mechanistic difference ensures that neither deprotection condition affects the complementary protecting group, thereby maintaining the orthogonal relationship.

The synthetic design implications of this orthogonality are profound, particularly in the context of homoarginine-containing peptides [3] [4]. The ability to selectively remove the 9-fluorenylmethoxycarbonyl group during iterative coupling cycles while maintaining the integrity of both the 2,2,5,7,8-pentamethylchroman-6-sulfonyl protection and any tert-butyl-based side chain protections enables the construction of complex peptide sequences with minimal side reactions and high overall yields [7] [11].

Role of 2,2,5,7,8-pentamethylchroman-6-sulfonyl in Side Chain Protection: Theoretical Considerations

The 2,2,5,7,8-pentamethylchroman-6-sulfonyl protecting group represents a sophisticated solution to the challenges associated with guanidinium protection in peptide synthesis [12] [13]. Developed by Ramage and coworkers, this protecting group incorporates a cyclic ether structure that recasts the methoxy group found in earlier protecting groups within a six-membered ring system while maintaining three methyl groups on the aromatic moiety [13].

The theoretical considerations underlying the design of the 2,2,5,7,8-pentamethylchroman-6-sulfonyl group center on several key structural features that confer optimal protective properties [13] . The chroman backbone, which is structurally analogous to alpha-tocopherol (vitamin E), provides inherent stability against oxidative degradation while offering controlled acid-lability for deprotection . The five methyl substituents create significant steric bulk around the reactive center, enhancing stability during basic 9-fluorenylmethoxycarbonyl deprotection conditions while maintaining sufficient reactivity for acid-catalyzed removal .

The sulfonyl linkage serves multiple theoretical functions in the protective strategy. First, it provides a stable covalent attachment to the guanidinium nitrogen that resists nucleophilic attack under basic conditions but remains susceptible to acid-catalyzed hydrolysis [12] [13]. Second, the electron-withdrawing nature of the sulfonyl group modulates the basicity of the protected guanidinium, reducing its nucleophilicity and thereby minimizing unwanted side reactions during peptide assembly [13].

The 2,2,5,7,8-pentamethylchroman-6-sulfonyl group demonstrates superior deprotection kinetics compared to earlier protecting groups such as 4-methoxy-2,3,6-trimethylphenylsulfonyl, requiring milder acidic conditions for complete removal [12] [13]. This improvement stems from the cyclic ether structure, which facilitates intramolecular assistance during the acid-catalyzed cleavage process, leading to more efficient bond breaking and reduced formation of unwanted byproducts [13].

Comparative Analysis of Homoarginine and Arginine Side Chain Protection

The structural relationship between homoarginine and arginine presents unique challenges and opportunities in peptide synthesis, particularly regarding side chain protection strategies [15] [16] [17]. Homoarginine, characterized as a non-proteinogenic alpha-amino acid that represents a one-methylene group higher homolog of arginine, contains an extended side chain that positions the guanidinium functionality at a greater distance from the alpha-carbon [15] [16].

This structural modification has profound implications for protecting group selection and synthetic strategy. The additional methylene unit in homoarginine creates a more flexible side chain that may exhibit different conformational preferences during peptide assembly, potentially affecting both coupling efficiency and side reaction propensity [15] [17]. The extended chain length also alters the electronic environment around the guanidinium group, potentially influencing the stability and reactivity of attached protecting groups.

The comparative analysis reveals that while both amino acids require guanidinium protection to prevent unwanted side reactions and improve solubility characteristics, the specific protecting group requirements may differ due to the altered steric and electronic environment in homoarginine [15] [16]. The additional methylene group provides increased conformational flexibility, which may influence the accessibility of the protected guanidinium to both coupling reagents and deprotection conditions.

Mechanistic Insights into Guanidinium Group Protection

The guanidinium functional group presents unique challenges in peptide synthesis due to its high basicity, extensive hydrogen bonding capability, and propensity to participate in unwanted side reactions [13] [18]. The protection of this functionality requires careful consideration of both electronic and steric factors that influence the stability and reactivity of the protected species.

The mechanistic basis of guanidinium protection involves the formation of a stable covalent bond between the protecting group and one of the guanidinium nitrogens [13] [19]. In the case of sulfonyl-based protecting groups like 2,2,5,7,8-pentamethylchroman-6-sulfonyl, the protection occurs through nucleophilic attack of the guanidinium nitrogen on the sulfonyl chloride reagent, forming a sulfonamide linkage [13].

The electronic characteristics of the guanidinium group significantly influence the protection process. The resonance delocalization of positive charge across the three nitrogen atoms creates a system with reduced nucleophilicity compared to simple amines, requiring more reactive protecting group reagents for efficient protection [18]. However, this same resonance stabilization contributes to the stability of the protected species once formed [13].

During peptide synthesis, the protected guanidinium must remain stable under the repeated exposure to basic 9-fluorenylmethoxycarbonyl deprotection conditions while remaining sufficiently reactive toward acid-catalyzed deprotection at the end of the synthesis [13] [19]. This dual stability requirement necessitates careful selection of protecting groups that exhibit the appropriate balance of stability and reactivity.

The mechanism of acid-catalyzed deprotection of sulfonyl-protected guanidiniums involves protonation of the sulfonamide nitrogen, followed by cleavage of the carbon-sulfur bond through either direct hydrolysis or elimination processes [12] [13]. The specific pathway depends on the structure of the protecting group, with more sterically hindered groups favoring elimination mechanisms that generate stable carbocation intermediates [13].

2,2,5,7,8-pentamethylchroman-6-sulfonyl versus Alternative Protecting Groups: Theoretical Perspectives

The selection of appropriate protecting groups for arginine and homoarginine side chains requires careful consideration of multiple factors including stability, deprotection kinetics, and side reaction potential [12] [13] [20]. The 2,2,5,7,8-pentamethylchroman-6-sulfonyl group occupies a unique position in this landscape, offering advantages over both earlier and alternative protecting group strategies.

Comparative analysis with the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl protecting group reveals important theoretical differences [12] [20] [21]. While both groups provide effective guanidinium protection, the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group demonstrates superior deprotection kinetics due to its five-membered ring system compared to the six-membered chroman ring of 2,2,5,7,8-pentamethylchroman-6-sulfonyl [12] [13]. This difference translates to more rapid and complete deprotection under standard trifluoroacetic acid conditions.

However, the 2,2,5,7,8-pentamethylchroman-6-sulfonyl group offers distinct advantages in terms of side reaction profiles [12] [20] [21]. Studies have demonstrated that peptides containing tryptophan residues exhibit significantly higher levels of alkylation when 2,2,5,7,8-pentamethylchroman-6-sulfonyl-protected arginine is used compared to 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl-protected arginine [20] [21]. Specifically, research by Fields and Fields showed that three-hour trifluoroacetic acid treatment resulted in 46% yield of desired peptide when arginine(2,2,5,7,8-pentamethylchroman-6-sulfonyl) was used versus 69% when arginine(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) was employed [12] [21].

The theoretical basis for this difference lies in the relative stability and reactivity of the protecting groups during acid-catalyzed cleavage [20] [21]. The 2,2,5,7,8-pentamethylchroman-6-sulfonyl group generates more reactive intermediates during deprotection, which can alkylate electron-rich aromatic systems like the indole ring of tryptophan [20] [21]. This alkylation represents a significant synthetic limitation when synthesizing peptides containing both arginine or homoarginine and tryptophan residues.

Alternative protecting groups such as bis-tert-butoxycarbonyl demonstrate different theoretical profiles [13] [19]. While bis-tert-butoxycarbonyl protection offers excellent stability and clean deprotection under mild acidic conditions, it suffers from significant propensity toward side reactions, particularly delta-lactam formation in arginine-containing peptides [13] [22]. The mechanism of delta-lactam formation involves intramolecular cyclization of the arginine side chain, creating a six-membered lactam ring that effectively removes the guanidinium functionality [22].

The theoretical considerations for homoarginine protection using 2,2,5,7,8-pentamethylchroman-6-sulfonyl versus alternative strategies must account for the extended side chain length and its impact on both protection efficiency and deprotection kinetics [3] [4]. The additional methylene group may influence the conformational preferences of the protected species, potentially affecting both the stability of the protective bond and the accessibility of the deprotection reagents.

Implications of Protecting Group Choice on Peptide Assembly Fidelity

The selection of protecting groups in peptide synthesis extends far beyond simple chemical compatibility, fundamentally influencing the fidelity of peptide assembly through multiple interconnected mechanisms [23] [24] [25]. Protecting group choice affects coupling efficiency, side reaction prevalence, racemization potential, and overall synthetic yield, making it a critical determinant of synthetic success.

The concept of peptide assembly fidelity encompasses the degree to which the desired peptide sequence is obtained without structural modifications, deletions, or unwanted additions [23] [25]. This fidelity depends critically on the ability of protecting groups to maintain their protective function throughout the synthesis while avoiding participation in side reactions that could compromise the integrity of the growing peptide chain.

In the context of 9-fluorenylmethoxycarbonyl-Homoarginine(2,2,5,7,8-pentamethylchroman-6-sulfonyl)-OH, protecting group choice implications are particularly complex due to the presence of the extended guanidinium-containing side chain [3] [4]. The homoarginine residue presents unique challenges related to both steric accessibility and electronic reactivity that must be carefully managed through appropriate protecting group selection.

The orthogonal protection strategy employed in this compound directly impacts assembly fidelity by ensuring that deprotection reactions occur with high selectivity and minimal impact on other protected functionalities [1] [2]. The base-labile nature of the 9-fluorenylmethoxycarbonyl group allows for repeated deprotection cycles without affecting the acid-labile 2,2,5,7,8-pentamethylchroman-6-sulfonyl protection, thereby maintaining the protective integrity throughout the synthesis process [7] [9].

However, the choice of 2,2,5,7,8-pentamethylchroman-6-sulfonyl for guanidinium protection introduces specific fidelity considerations, particularly regarding potential side reactions with other amino acid residues present in the peptide sequence [20] [21]. The documented propensity for tryptophan alkylation during 2,2,5,7,8-pentamethylchroman-6-sulfonyl deprotection represents a significant threat to assembly fidelity in peptides containing both homoarginine and tryptophan residues [20] [21].

The mechanistic basis of these fidelity implications involves the generation of reactive electrophilic species during protecting group removal [20] [26]. During trifluoroacetic acid-mediated deprotection of 2,2,5,7,8-pentamethylchroman-6-sulfonyl groups, the formation of carbocation intermediates can lead to alkylation of nucleophilic sites within the peptide, most notably the indole nitrogen of tryptophan [20] [21]. This side reaction effectively reduces the yield of correctly assembled peptide while generating structurally modified byproducts that complicate purification and characterization.

The temporal aspects of protecting group removal also influence assembly fidelity through kinetic considerations [27]. Protecting groups that require prolonged exposure to harsh deprotection conditions increase the probability of unwanted side reactions, thereby reducing overall synthetic fidelity [27]. The relatively mild conditions required for 2,2,5,7,8-pentamethylchroman-6-sulfonyl deprotection compared to earlier protecting groups represent an improvement in this regard, though the kinetics remain slower than optimal newer alternatives like 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl [12] [13].

The impact of protecting group choice on assembly fidelity extends to conformational considerations during peptide synthesis [28]. The steric bulk and electronic properties of protecting groups can influence the three-dimensional structure of the growing peptide chain, potentially affecting coupling efficiency and site selectivity [28]. In the case of homoarginine residues, the extended side chain creates additional opportunities for both favorable and unfavorable interactions with protecting groups on adjacent residues.

Protecting GroupDeprotection ConditionsTryptophan Alkylation RiskDelta-lactam FormationStability in Solid-Phase Peptide Synthesis
2,2,5,7,8-pentamethylchroman-6-sulfonyl50% trifluoroacetic acid/dichloromethane, 3hHighMediumGood
2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl95% trifluoroacetic acid cocktail, 1hLowLowExcellent
4-methoxy-2,3,6-trimethylphenylsulfonyl95% trifluoroacetic acid, prolongedMediumMediumGood
p-toluenesulfonylHydrogen fluoride, harsh conditionsLowLowExcellent
bis-tert-butoxycarbonyl95% trifluoroacetic acid/water, 1hVery HighHighPoor

The data presented in this comparative analysis demonstrates the complex relationship between protecting group structure and assembly fidelity parameters [12] [13] [20] [21] [22]. The choice of 2,2,5,7,8-pentamethylchroman-6-sulfonyl for homoarginine protection represents a compromise between synthetic accessibility and potential side reaction risks, highlighting the importance of careful sequence analysis and synthetic planning in peptide assembly strategies.

Retrosynthetic Analysis of Fmoc-Har(Pmc)-OH

The retrosynthetic analysis of fluorenylmethyloxycarbonyl-homoarginine-pentamethylchroman (Fmoc-Har(Pmc)-OH) provides a systematic framework for designing efficient synthetic routes to this important protected amino acid derivative. The compound presents unique structural challenges that require careful consideration of disconnection strategies and synthetic planning [1] [2].

Strategic Disconnection Approaches

The retrosynthetic deconstruction of Fmoc-Har(Pmc)-OH can be approached through several strategic disconnection patterns, each offering distinct advantages in terms of synthetic accessibility and efficiency.

Amide Bond Disconnection Approach: The most straightforward retrosynthetic disconnection involves cleavage of the carbon-nitrogen peptide bond connecting the Fmoc protecting group to the homoarginine backbone [3] [4]. This approach yields Fmoc-Har(Pmc)-OH as a direct coupling product, requiring the pre-existence of the fully protected homoarginine derivative and fluorenylmethyloxycarbonyl chloride. The synthetic efficiency of this approach is high, with good commercial availability of starting materials, though it requires careful optimization of coupling conditions to prevent epimerization and ensure complete conversion [5] [6].

Protecting Group Disconnection Strategy: A more fundamental disconnection involves cleaving the Fmoc-nitrogen bond, yielding the free amino acid Har(Pmc)-OH and fluorenylmethyloxycarbonyl chloride as synthetic precursors [7] [8]. This approach provides very high synthetic efficiency by utilizing the well-established Fmoc protection protocol. However, the commercial availability of Har(Pmc)-OH is limited, necessitating its prior synthesis. The key consideration in this strategy is the optimization of deprotection conditions to ensure selective removal of the Fmoc group while maintaining the integrity of the Pmc protecting group [9] [10].

Guanidine Formation Disconnection: The most significant complexity reduction is achieved through disconnection of the carbon-nitrogen guanidine bond, revealing lysine derivatives and guanidine sources as fundamental building blocks [11] [12]. This approach offers very high complexity reduction by utilizing the commercially excellent availability of lysine as a starting material. The synthetic strategy involves the guanidinylation of lysine derivatives, followed by appropriate protecting group manipulations. The critical consideration is achieving regioselectivity in the guanidinylation reaction to ensure formation of the desired homoarginine structure [13] [14].

Carbon Chain Disconnection Method: Alternative disconnection approaches focus on cleaving carbon-carbon bonds within the amino acid backbone, yielding shorter chain fragments and extension units [15] [16]. This method provides moderate complexity reduction with variable synthetic efficiency depending on the specific disconnection site chosen. The approach requires careful consideration of stereochemistry preservation and functional group compatibility throughout the chain extension process [17] [18].

Functional Group Interconversion Analysis: The retrosynthetic analysis can also emphasize functional group interconversions, revealing precursor functional groups that can be transformed into the final homoarginine structure [19] [20]. This approach offers variable complexity reduction but high synthetic efficiency when appropriate transformations are available. The key consideration is ensuring functional group compatibility throughout the synthetic sequence [21] [22].

Selection of Starting Materials and Precursors

The selection of appropriate starting materials and precursors is critical for developing efficient synthetic routes to Fmoc-Har(Pmc)-OH. The choice is influenced by commercial availability, cost considerations, and synthetic accessibility.

Primary Starting Material Options: L-lysine emerges as the most attractive primary starting material due to its excellent commercial availability, low cost, and structural similarity to the target homoarginine derivative [17] [16]. The lysine-based approach requires subsequent guanidinylation and protecting group manipulations, but offers the advantage of starting from a readily available, inexpensive amino acid. The conversion of lysine to homoarginine has been demonstrated through various methodologies, including chemical guanidinylation with O-methylisourea and enzymatic transamidination reactions [13] [14].

Protected Intermediate Selection: For more advanced synthetic approaches, protected amino acid derivatives serve as valuable precursors. Fmoc-protected lysine derivatives offer good commercial availability and provide a foundation for subsequent guanidinylation reactions while maintaining the desired amino-terminus protection [23] [5]. The selection of appropriate side-chain protecting groups for lysine is crucial, as they must be compatible with the subsequent guanidinylation conditions while allowing for selective deprotection sequences [24] [25].

Guanidine Source Evaluation: The choice of guanidine source significantly impacts the efficiency of the guanidinylation reaction. Traditional reagents such as O-methylisourea provide reliable guanidinylation with moderate yields, while more advanced reagents like Goodman's reagent offer improved efficiency and selectivity [11] [12]. The selection must consider reaction conditions, yield optimization, and compatibility with existing protecting groups [26] [27].

Convergent Synthesis Precursors: For convergent synthetic approaches, multiple building blocks must be selected to enable efficient fragment coupling. Commercial building blocks such as protected amino acids, coupling reagents, and specialized protecting group derivatives provide excellent availability and enable high synthetic efficiency [4] [5]. The fragment preparation requires careful consideration of protecting group orthogonality and coupling compatibility [28] [3].

Stepwise Synthesis Pathways

The stepwise synthesis of Fmoc-Har(Pmc)-OH involves a carefully orchestrated sequence of transformations that build complexity while maintaining structural integrity and stereochemical purity.

Synthesis of the Homoarginine Backbone

The construction of the homoarginine backbone represents the foundational step in the synthesis of Fmoc-Har(Pmc)-OH. This process involves the transformation of readily available amino acid precursors into the extended arginine analog through strategic carbon-carbon bond formation and functional group manipulations.

Lysine-Based Backbone Construction: The most efficient approach to homoarginine backbone synthesis utilizes L-lysine as the starting material, exploiting its structural similarity to the target molecule [17] [16]. The lysine-to-homoarginine transformation involves the guanidinylation of the terminal amino group, converting the primary amine functionality into the characteristic guanidine moiety. This transformation can be achieved through various methodologies, with O-methylisourea guanidinylation being the most widely employed approach [13] [14].

The reaction proceeds through nucleophilic attack of the lysine terminal amino group on the guanidinylating reagent, followed by elimination of the leaving group to form the guanidine linkage. The reaction conditions must be carefully optimized to ensure complete conversion while minimizing side reactions such as multiple guanidinylation or cyclization products [18] [21]. Temperature control is crucial, as elevated temperatures can enhance reaction rates but may also promote undesired side reactions.

Copper Complex-Mediated Synthesis: An alternative approach involves the use of copper complexes to facilitate selective guanidinylation while providing protecting group functionality [16]. This method utilizes the coordination properties of copper ions to selectively protect the alpha-amino group of lysine while allowing guanidinylation of the terminal amino group. The copper complex approach offers the advantage of built-in regioselectivity and can provide higher yields than traditional guanidinylation methods [29].

The synthesis begins with the formation of a lysine-copper complex through coordination of the amino acid with copper chloride dihydrate. The resulting complex selectively protects the alpha-amino group while leaving the terminal amino group available for guanidinylation. Following the guanidinylation reaction, the copper complex is removed through acidic hydrolysis, yielding the free homoarginine derivative [16].

Homologation Strategies: Alternative approaches to homoarginine backbone construction involve chain extension methodologies that build the amino acid structure from simpler precursors. The Arndt-Eistert reaction provides a useful tool for carbon chain homologation, enabling the extension of shorter amino acid derivatives to the desired homoarginine structure [30] [31]. This approach offers excellent stereochemical control and can provide high yields under optimized conditions.

The homologation process typically involves the activation of a carboxylic acid derivative through formation of an acid chloride, followed by treatment with diazomethane to generate the corresponding diazoketone. Subsequent Wolff rearrangement in the presence of silver oxide yields the homologated carboxylic acid with retention of stereochemistry [30]. The yield for this transformation has been reported to reach 85%, making it a viable alternative to direct guanidinylation approaches [31].

The introduction of the fluorenylmethyloxycarbonyl (Fmoc) protecting group represents a critical step in the synthesis of Fmoc-Har(Pmc)-OH, providing the necessary amino-terminal protection for subsequent synthetic manipulations and peptide coupling reactions.

Direct Fmoc Protection Protocol: The most straightforward approach to Fmoc introduction involves the direct reaction of the homoarginine derivative with fluorenylmethyloxycarbonyl chloride under basic conditions [3] [5]. This transformation proceeds through nucleophilic attack of the amino group on the Fmoc chloride, followed by elimination of hydrogen chloride to form the protected amino acid. The reaction conditions must be carefully controlled to ensure complete conversion while minimizing hydrolysis of the Fmoc chloride and other side reactions [4] [6].

The reaction is typically performed in an organic solvent such as dimethylformamide or dichloromethane in the presence of a base such as diisopropylethylamine or triethylamine. The choice of base is crucial, as it must be sufficiently basic to deprotonate the amino group and drive the reaction to completion, while not being so basic as to cause side reactions such as epimerization or protecting group migration [32] [33].

Fmoc-OSu Mediated Protection: An alternative approach utilizes fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu) as the protecting reagent [28] [3]. This method offers several advantages over the acid chloride approach, including improved stability of the reagent, milder reaction conditions, and reduced formation of side products. The Fmoc-OSu reagent is more stable than Fmoc chloride and can be stored for extended periods without decomposition [5] [34].

The reaction proceeds through nucleophilic attack of the amino group on the activated carbonyl carbon of the Fmoc-OSu reagent, followed by elimination of N-hydroxysuccinimide to form the protected amino acid. The reaction conditions are typically milder than those required for the acid chloride approach, with the reaction proceeding efficiently at room temperature in aqueous or mixed aqueous-organic solvents [33] [35].

Selective Protection Strategies: In cases where multiple amino groups are present, selective protection strategies must be employed to ensure regioselective introduction of the Fmoc group. This challenge is particularly relevant when working with homoarginine derivatives that contain both alpha-amino and guanidine functionalities [24] [25]. The selectivity can be achieved through the use of protecting groups that temporarily mask reactive functionalities or through the exploitation of differential reactivity between amino groups [36] [27].

Installation of the Pmc Group on the Guanidino Moiety

The installation of the pentamethylchroman (Pmc) protecting group on the guanidino moiety represents a crucial step in the synthesis of Fmoc-Har(Pmc)-OH, providing the necessary side-chain protection for subsequent peptide synthesis applications.

Pmc Protection Methodology: The Pmc protecting group is typically introduced through the reaction of the guanidine functionality with pentamethylchroman-6-sulfonyl chloride under basic conditions [10] [37]. This transformation involves nucleophilic attack of the guanidine nitrogen on the sulfonyl chloride, followed by elimination of hydrogen chloride to form the protected guanidine derivative. The reaction conditions must be carefully optimized to ensure complete conversion while minimizing side reactions such as multiple protection or rearrangement products [9] [38].

The reaction is typically performed in an organic solvent such as dichloromethane or dimethylformamide in the presence of a base such as triethylamine or pyridine. The choice of reaction conditions is critical, as the Pmc group must be installed under conditions that do not interfere with existing protecting groups or compromise the integrity of the amino acid backbone [36] [27].

Acid Lability Considerations: The Pmc protecting group is designed to be removed under acidic conditions, typically using trifluoroacetic acid (TFA) in the presence of scavengers [10] [37]. The acid lability of the Pmc group is intermediate between that of other arginine protecting groups, providing a balance between stability during synthesis and ease of removal during final deprotection [38] [25]. The deprotection conditions must be carefully optimized to ensure complete removal of the Pmc group while minimizing side reactions such as tryptophan alkylation or incomplete deprotection [10] [36].

Comparative Protecting Group Analysis: The Pmc protecting group offers several advantages over alternative arginine protecting groups such as tosyl (Tos) or pentamethyldihydrobenzofuran (Pbf). The Pmc group provides better acid lability than Tos while offering improved stability compared to earlier protecting groups [37] [38]. However, the Pmc group is associated with some challenges, including potential alkylation of tryptophan residues during deprotection and the need for careful optimization of cleavage conditions [10] [25].

Optimization of Synthetic Protocols

The optimization of synthetic protocols for Fmoc-Har(Pmc)-OH synthesis is essential for achieving high yields, purity, and efficiency in both research and production settings. This optimization encompasses reagent selection, reaction conditions, and purification strategies.

Reagent Selection and Reaction Conditions

The selection of appropriate reagents and optimization of reaction conditions play a crucial role in determining the success of Fmoc-Har(Pmc)-OH synthesis. Modern synthetic approaches emphasize the use of advanced coupling reagents and optimized reaction parameters to achieve superior results.

Advanced Coupling Reagent Systems: The evolution of coupling reagents has significantly improved the efficiency of amino acid synthesis and coupling reactions. Modern reagents such as PyAOP (7-azabenzotriazol-1-yloxy-tripyrrolidinophosphonium hexafluorophosphate) and COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino)]uronium hexafluorophosphate) offer enhanced coupling efficiency compared to traditional reagents like HBTU [39] [40]. These advanced reagents provide reduced epimerization, improved reaction rates, and better yields under optimized conditions [41] [42].

The selection of coupling reagents must consider factors such as racemization potential, reaction kinetics, and compatibility with existing protecting groups. PyAOP has demonstrated superior performance in difficult coupling reactions, showing 2-3 times faster reaction rates and reduced epimerization compared to HBTU [41] [39]. The use of these advanced reagents often allows for reduced reaction times and lower reagent equivalents, contributing to improved process efficiency and cost-effectiveness [40] [42].

Solvent System Optimization: The choice of solvent system significantly impacts reaction efficiency, yield, and purity in Fmoc-Har(Pmc)-OH synthesis. Traditional solvents such as dimethylformamide (DMF) and dichloromethane (DCM) have been supplemented or replaced by more efficient alternatives such as dimethyl sulfoxide (DMSO) and N-methyl-2-pyrrolidone (NMP) [33] [43]. These alternative solvents offer enhanced solubility for reactive species, improved reaction kinetics, and better compatibility with advanced coupling reagents [44] [45].

DMSO has emerged as a particularly valuable solvent for peptide synthesis applications, offering superior solvating properties and enhanced reaction rates. The use of DMSO can reduce coupling times from hours to minutes while maintaining or improving yield and purity [43] [44]. The enhanced solubility provided by DMSO is particularly beneficial for difficult sequences and sterically hindered coupling reactions [46] [47].

Temperature and Time Optimization: The optimization of reaction temperature and time represents a critical factor in achieving high-yield synthesis of Fmoc-Har(Pmc)-OH. Modern synthetic approaches increasingly utilize elevated temperatures to accelerate reaction rates while maintaining product quality [48] [43]. Microwave-assisted synthesis has demonstrated particular promise, enabling rapid heating to optimal temperatures while providing precise control over reaction conditions [49] [50].

Elevated temperature synthesis can reduce reaction times from hours to minutes, with temperatures of 60-90°C proving optimal for many coupling reactions [43] [51]. The use of controlled heating prevents aggregation issues that can occur during conventional room temperature synthesis while accelerating the coupling process [46] [49]. Time optimization studies have shown that coupling times can be reduced to as little as 15-30 minutes for most amino acid incorporations without compromising yield or purity [44] [52].

Base Selection and Concentration: The selection of appropriate bases and their concentrations represents a crucial optimization parameter for Fmoc-Har(Pmc)-OH synthesis. Traditional bases such as diisopropylethylamine (DIPEA) are being supplemented or replaced by more efficient alternatives such as N-methylmorpholine (NMM) and collidine [33] [43]. These alternative bases offer improved coupling efficiency and reduced side reactions under optimized conditions [45] [53].

The concentration of base must be carefully optimized to ensure complete deprotonation of reactive species while minimizing side reactions such as epimerization or protecting group migration. Studies have shown that slightly reduced base concentrations can actually improve coupling efficiency when combined with advanced coupling reagents and optimized reaction conditions [44] [46].

Purification Strategies and Yield Maximization

The development of efficient purification strategies and yield maximization techniques is essential for practical implementation of Fmoc-Har(Pmc)-OH synthesis in both research and production environments.

Automated Purification Systems: The integration of automated purification systems has revolutionized the efficiency of amino acid synthesis and purification. Modern automated systems combine high-performance liquid chromatography (HPLC) with automated fraction collection and analysis, enabling rapid purification of synthetic products [54] [55]. These systems can process multiple samples simultaneously, providing significant improvements in throughput and consistency compared to manual purification methods [56] [57].

Automated purification systems offer several advantages, including reduced processing time, improved reproducibility, and the ability to handle complex mixtures efficiently. The systems can be programmed to optimize purification conditions for specific products, automatically adjusting parameters such as flow rates, gradient profiles, and fraction collection criteria [55] [58]. This automation enables higher throughput processing while maintaining or improving purification quality [54] [59].

Preparative Chromatographic Methods: The development of advanced preparative chromatographic methods has significantly improved the efficiency of Fmoc-Har(Pmc)-OH purification. Modern preparative HPLC systems utilize high-capacity columns and optimized mobile phases to achieve superior separation efficiency and recovery [60] [61]. The use of specialized stationary phases designed for amino acid separations has further enhanced purification capabilities [45] [53].

Preparative chromatography optimization involves careful selection of column materials, mobile phase composition, and separation conditions to maximize resolution and recovery. The use of mass spectrometry-guided purification enables real-time monitoring of product purity and identification of impurities, allowing for dynamic optimization of purification conditions [46] [47]. This approach can achieve purities exceeding 95% with recoveries above 85% for most synthetic products [61] [51].

Yield Optimization Strategies: The maximization of synthesis yields requires systematic optimization of all synthetic parameters, from reagent selection to reaction conditions to workup procedures. Modern approaches emphasize the use of statistical design of experiments (DOE) to identify optimal conditions while minimizing the number of experimental runs required [41] [39]. This systematic approach can identify optimal conditions that might be missed through traditional one-factor-at-a-time optimization [40] [42].

Process optimization studies have demonstrated that yield improvements of 15-25% can be achieved through systematic optimization of reaction conditions, reagent selection, and purification protocols. The integration of continuous monitoring and real-time optimization enables dynamic adjustment of conditions to maintain optimal performance throughout the synthesis [43] [44]. This approach can achieve overall yields exceeding 90% for optimized synthetic sequences [46] [51].

Solid-Phase Synthetic Integration

The integration of Fmoc-Har(Pmc)-OH into solid-phase synthetic methodologies represents a critical aspect of modern peptide synthesis, enabling efficient incorporation of this protected amino acid into complex peptide sequences.

Compatibility with Fmoc Solid-Phase Peptide Synthesis (SPPS)

The compatibility of Fmoc-Har(Pmc)-OH with standard Fmoc solid-phase peptide synthesis protocols is essential for its practical application in peptide synthesis. The compound must demonstrate stability under typical SPPS conditions while maintaining efficient coupling and deprotection characteristics.

Protecting Group Orthogonality: The Fmoc and Pmc protecting groups employed in Fmoc-Har(Pmc)-OH demonstrate excellent orthogonality with standard SPPS protocols [3] [4]. The Fmoc group provides base-labile protection of the amino terminus, enabling selective removal with piperidine or related bases without affecting the acid-labile Pmc group on the guanidine functionality [5] [6]. This orthogonality is crucial for successful peptide synthesis, as it allows for selective deprotection and coupling cycles without compromising side-chain protection [33] [35].

The stability of the Pmc protecting group under basic deprotection conditions has been extensively validated, with studies demonstrating that the group remains intact throughout multiple cycles of Fmoc removal and amino acid coupling [62] [10]. The acid lability of the Pmc group is appropriately matched to other acid-labile protecting groups used in SPPS, enabling simultaneous removal during final cleavage and deprotection [37] [38].

Coupling Efficiency Assessment: The coupling efficiency of Fmoc-Har(Pmc)-OH has been extensively evaluated under standard SPPS conditions, with studies demonstrating high coupling yields and minimal side reactions [3] [4]. The compound exhibits coupling behavior similar to other Fmoc-protected amino acids, with complete incorporation typically achieved within 1-2 hours under standard conditions [5] [6]. The use of advanced coupling reagents such as HBTU or PyAOP further enhances coupling efficiency, often enabling complete incorporation within 30-60 minutes [39] [40].

Coupling efficiency studies have shown that Fmoc-Har(Pmc)-OH can be successfully incorporated into both simple and complex peptide sequences without significant difficulty. The compound does not exhibit unusual aggregation behavior or coupling difficulties that might complicate synthesis [33] [35]. The high coupling efficiency enables the use of standard equivalents (typically 3-5 equivalents) without requiring special activation procedures or extended reaction times [42] [63].

Deprotection Kinetics: The deprotection kinetics of Fmoc-Har(Pmc)-OH under standard SPPS conditions have been thoroughly characterized, providing important information for optimization of synthesis protocols [3] [4]. The Fmoc group exhibits standard deprotection kinetics, with complete removal typically achieved within 2-20 minutes using 20% piperidine in DMF [5] [6]. The deprotection rate is similar to other Fmoc-protected amino acids, enabling the use of standard deprotection protocols without modification [33] [35].

The stability of the Pmc group during Fmoc deprotection has been confirmed through extensive studies, with no detectable loss of side-chain protection observed under standard conditions [62] [10]. This stability is crucial for successful peptide synthesis, as premature loss of side-chain protection can lead to side reactions and impurity formation [37] [38].

On-Resin Guanidinylation Techniques

The development of on-resin guanidinylation techniques provides alternative approaches for incorporating homoarginine residues into peptide sequences, offering potential advantages in terms of synthetic efficiency and flexibility.

Direct On-Resin Guanidinylation: Direct on-resin guanidinylation approaches involve the conversion of lysine residues to homoarginine residues while the peptide remains attached to the solid support [11] [12]. This strategy offers several advantages, including the ability to incorporate homoarginine residues at specific positions without requiring pre-protected building blocks, and the potential for improved synthetic efficiency through reduced handling and purification steps [26] [27].

The direct guanidinylation reaction typically employs guanidinylation reagents such as N,N'-di-Boc-N''-triflylguanidine or 1H-pyrazole-1-carboxamidine under basic conditions [11] [12]. The reaction proceeds through nucleophilic attack of the lysine side-chain amino group on the guanidinylation reagent, followed by elimination of the leaving group to form the guanidine linkage. The reaction conditions must be carefully optimized to ensure complete conversion while maintaining the integrity of the peptide and resin [26] [27].

Reagent Compatibility Assessment: The compatibility of guanidinylation reagents with standard SPPS conditions and protecting groups is crucial for successful on-resin modification. Studies have evaluated various guanidinylation reagents for their compatibility with Fmoc chemistry, protecting group stability, and reaction efficiency [11] [12]. The most successful reagents demonstrate high selectivity for primary amines over other nucleophilic functionalities, ensuring regioselective guanidinylation of lysine residues [26] [27].

The reaction conditions for on-resin guanidinylation must be carefully optimized to ensure compatibility with the solid support and existing protecting groups. The use of mild reaction conditions and appropriate solvents helps minimize side reactions and maintain peptide integrity throughout the modification process [11] [12]. The optimization of reaction time, temperature, and reagent concentration is essential for achieving high conversion yields while maintaining product quality [26] [27].

Monitoring and Optimization: The monitoring of on-resin guanidinylation reactions presents unique challenges due to the heterogeneous nature of the system and the difficulty of directly analyzing resin-bound products. Various analytical techniques have been developed to monitor reaction progress and optimize conditions [11] [12]. These include colorimetric assays for detecting unreacted amino groups, mass spectrometric analysis of cleaved peptide samples, and ninhydrin testing for completion assessment [26] [27].

The optimization of on-resin guanidinylation requires systematic evaluation of reaction parameters, including reagent selection, reaction time, temperature, and solvent systems. The use of statistical design of experiments approaches can help identify optimal conditions while minimizing the number of experimental runs required [11] [12]. This systematic optimization can achieve conversion yields exceeding 90% for most peptide sequences [26] [27].

Automation and High-Throughput Methodological Advancements

The integration of automation and high-throughput methodologies has revolutionized the synthesis and application of Fmoc-Har(Pmc)-OH in peptide synthesis, enabling rapid production of complex peptide libraries and facilitating drug discovery applications.

Automated Synthesizer Integration: Modern automated peptide synthesizers have been adapted to efficiently handle Fmoc-Har(Pmc)-OH and other specialized amino acid derivatives [48] [56]. These systems incorporate advanced reagent handling, mixing, and monitoring capabilities that enable precise control of synthesis conditions and automatic optimization of coupling and deprotection cycles [54] [55]. The integration of real-time monitoring systems allows for dynamic adjustment of synthesis parameters based on reaction progress and product quality [46] [47].

Automated synthesizers designed for handling specialized amino acids often incorporate features such as enhanced mixing capabilities, temperature control systems, and advanced waste management [48] [56]. These features are particularly important for amino acids like Fmoc-Har(Pmc)-OH that may require specific reaction conditions or extended coupling times [54] [55]. The automated systems can maintain consistent conditions throughout the synthesis, reducing variability and improving reproducibility [46] [47].

High-Throughput Synthesis Platforms: The development of high-throughput synthesis platforms has enabled the parallel production of multiple peptide sequences containing Fmoc-Har(Pmc)-OH, significantly accelerating research and development timelines [58] [59]. These platforms can synthesize hundreds or thousands of peptides simultaneously, providing rapid access to peptide libraries for screening and optimization applications [48] [56]. The parallel synthesis capability is particularly valuable for structure-activity relationship studies and drug discovery applications [54] [55].

High-throughput platforms typically incorporate robotics systems for automated reagent dispensing, mixing, and sampling, enabling consistent processing of multiple samples without manual intervention [58] [59]. The systems often include integrated analytical capabilities for real-time monitoring of synthesis progress and product quality [48] [56]. This integration enables immediate identification of synthesis problems and dynamic optimization of conditions across multiple synthesis reactions [54] [55].

Process Monitoring and Control: Advanced process monitoring and control systems have been developed to optimize the synthesis of peptides containing Fmoc-Har(Pmc)-OH [46] [47]. These systems incorporate real-time analytical techniques such as UV monitoring, mass spectrometry, and conductivity measurement to track synthesis progress and identify potential problems [48] [56]. The continuous monitoring enables immediate response to synthesis issues and dynamic optimization of conditions to maintain optimal performance [54] [55].

The integration of artificial intelligence and machine learning approaches has further enhanced process monitoring and control capabilities [46] [47]. These systems can analyze large datasets from synthesis reactions to identify optimal conditions and predict potential problems before they occur [48] [56]. The predictive capabilities enable proactive optimization of synthesis conditions and can significantly improve success rates for challenging peptide sequences [54] [55].

Quality Control and Validation: The implementation of comprehensive quality control and validation systems is essential for ensuring the reliability and reproducibility of automated synthesis processes [46] [47]. These systems incorporate multiple analytical techniques to verify product identity, purity, and quantity throughout the synthesis process [48] [56]. The quality control systems often include automated sample preparation, analysis, and data interpretation capabilities that enable rapid assessment of synthesis success [54] [55].

XLogP3

5.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

676.29307093 g/mol

Monoisotopic Mass

676.29307093 g/mol

Heavy Atom Count

48

Dates

Last modified: 08-10-2024

Explore Compound Types